molecular formula C12H14FN3 B578772 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole CAS No. 1365271-85-7

1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole

Cat. No. B578772
CAS RN: 1365271-85-7
M. Wt: 219.263
InChI Key: CJUIUJGNAZAOSW-UHFFFAOYSA-N
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Description

1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole is a chemical compound with the molecular formula C12H14FN3. It has a molecular weight of 219.26 . This compound is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The InChI code for 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole is 1S/C12H14FN3/c13-9-6-7-11-12(8-9)16(15-14-11)10-4-2-1-3-5-10/h6-8,10H,1-5H2 . This indicates the specific arrangement of atoms in the molecule and their connectivity.

Scientific Research Applications

Chemical Transformations and Stability

  • Transformations and Reactivity

    1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole exhibits interesting chemical reactivity. Katritzky and Lam (1990) explored transformations of benzotriazole derivatives, revealing their ability to undergo fluoride-catalyzed desilylation with carbonyl compounds, form anions for alkylation and acylation, and undergo Peterson olefination (Katritzky & Lam, 1990).

  • Stability to Hydrolysis

    The stability of benzotriazole derivatives like 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole to hydrolysis has been a subject of study, indicating its robustness in various chemical environments (Katritzky & Lam, 1990).

Photoreactions and Light-Induced Changes

  • Photochemistry Insights: Wang et al. (2000) and Märky et al. (1979) investigated the photochemistry of benzotriazole compounds, providing insights into how light exposure affects their chemical behavior (Wang et al., 2000); (Märky et al., 1979).

Applications in Synthesis and Material Science

  • Use in Synthesis of Novel Compounds

    Benzotriazole derivatives are utilized in the synthesis of novel compounds. For instance, Katritzky et al. (1996) demonstrated their role in synthesizing carbazoles and cyclopent[b]indoles (Katritzky et al., 1996).

  • Antifungal Activity

    D.P.S and Jain (2013) explored the synthesis of benzotriazole derivatives and their antifungal activity, suggesting potential applications in pharmaceuticals and material preservation (D.P.S & Jain, 2013).

Environmental Impact and Degradation

  • Environmental Persistence and Degradation

    Huntscha et al. (2014) studied the biotransformation of benzotriazoles, providing insights into their environmental impact and degradation mechanisms (Huntscha et al., 2014).

  • Role in Corrosion Inhibition

    Finšgar and Milošev (2010) reviewed the role of benzotriazole in inhibiting copper corrosion, highlighting its effectiveness and importance in material science (Finšgar & Milošev, 2010).

properties

IUPAC Name

1-cyclohexyl-6-fluorobenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3/c13-9-6-7-11-12(8-9)16(15-14-11)10-4-2-1-3-5-10/h6-8,10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUIUJGNAZAOSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C3=C(C=CC(=C3)F)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60742858
Record name 1-Cyclohexyl-6-fluoro-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1365271-85-7, 389-44-6
Record name 1H-Benzotriazole, 1-cyclohexyl-6-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365271-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclohexyl-6-fluoro-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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